

L-736380: A Potent and Selective Tool for Interrogating Gastrin-Related Pathways

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal cell growth, primarily through its interaction with the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor (CCK2R).[1] Dysregulation of the gastrin signaling pathway is implicated in various gastrointestinal disorders, including peptic ulcers and certain types of cancer.[2] **L-736380** is a potent and highly selective non-peptide antagonist of the CCK2 receptor.[3] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the gastrin/CCK2R signaling axis. These application notes provide a comprehensive overview of **L-736380**, including its binding characteristics and detailed protocols for its use in key in vitro and in vivo experiments.

Quantitative Data

L-736380 exhibits high affinity for the human CCK2 receptor with a significantly lower affinity for the CCK-A receptor, demonstrating its selectivity. The following table summarizes the quantitative data for **L-736380**.



Parameter	Receptor	Value	Species	Assay Type	Reference
IC50	CCK-B (CCK2R)	0.054 nM	Not Specified	Radioligand Binding	[3]
IC50	CCK-A (CCK1R)	400 nM	Not Specified	Radioligand Binding	[3]
ID50	-	0.064 mg/kg	Rat	Inhibition of Gastric Acid Secretion	[3]
ED50	-	1.7 mg/kg	Mouse	Ex Vivo [125I]CCK-8S Binding (Brain Membranes)	[3]

Note: The inhibition constant (Ki) can be estimated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Gastrin binding to the Gq-protein coupled CCK2 receptor initiates a downstream signaling cascade. This pathway is pivotal in cellular responses such as acid secretion and proliferation. **L-736380** acts by competitively blocking this initial binding step.





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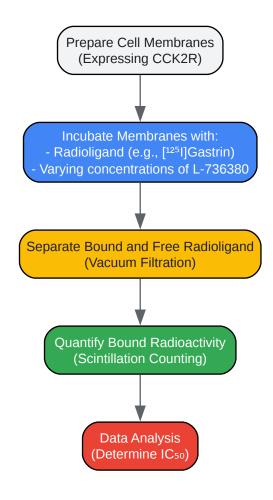
Gastrin/CCK2R signaling pathway and L-736380 inhibition.

Experimental Protocols

The following are detailed protocols for key experiments utilizing **L-736380** to study gastrinrelated pathways.

Competitive Radioligand Binding Assay

This assay determines the affinity of **L-736380** for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.



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Workflow for competitive radioligand binding assay.

Materials:



- Cell membranes expressing CCK2 receptors (e.g., from transfected cell lines or brain tissue).[4]
- Radioligand (e.g., [125I]Gastrin or [125I]CCK-8).
- L-736380.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/C).
- · Scintillation fluid and counter.

Protocol:

- Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer.[4]
- Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration close to its Kd, and serial dilutions of L-736380.
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[4]
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the L-736380 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



Intracellular Calcium Mobilization Assay

This functional assay measures the ability of **L-736380** to inhibit gastrin-induced increases in intracellular calcium concentration.

Materials:

- Cells expressing CCK2 receptors (e.g., CHO-CCK2R or AR42J cells).
- Gastrin or a suitable agonist (e.g., pentagastrin).
- L-736380.
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluorescence plate reader with an injection system.

Protocol:

- Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.[5]
- Compound Addition: Wash the cells to remove excess dye and add assay buffer containing various concentrations of L-736380. Incubate for 15-30 minutes.
- Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
- Agonist Injection: Inject a solution of gastrin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
- Data Acquisition: Immediately after injection, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.



Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage
of inhibition of the gastrin response against the logarithm of the L-736380 concentration to
determine the IC50.

In Vivo Inhibition of Gastrin-Stimulated Gastric Acid Secretion

This in vivo assay assesses the efficacy of **L-736380** in a physiological context by measuring its ability to block gastric acid secretion stimulated by a gastrin analog.[6]

Materials:

- Male Sprague-Dawley rats.
- Anesthetic (e.g., urethane).
- Pentagastrin (a synthetic gastrin analog).[6]
- L-736380.
- Saline solution.
- pH meter and titration equipment.
- Perfusion pump and cannulas.

Protocol:

- Animal Preparation: Anesthetize the rats and perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous administration of compounds.
- Gastric Perfusion: Ligate the pylorus and insert a cannula through the esophagus into the stomach. Perfuse the stomach with saline at a constant rate.[7][8]
- Basal Acid Output: Collect the gastric effluent in timed intervals and measure the acid concentration by titration with NaOH to a pH of 7.0 to establish a basal secretion rate.



- Pentagastrin Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.[10]
- L-736380 Administration: Once a stable stimulated acid secretion is achieved, administer L-736380 intravenously or orally at various doses.
- Measurement of Inhibition: Continue to collect the gastric effluent and measure the acid output.
- Data Analysis: Calculate the percentage of inhibition of pentagastrin-stimulated acid secretion for each dose of L-736380. Determine the ID50 value from the dose-response curve.

Western Blot Analysis of ERK and CREB Phosphorylation

This assay investigates the effect of **L-736380** on the downstream signaling molecules ERK and CREB.

Materials:

- CCK2R-expressing cells.
- Gastrin.
- L-736380.
- Cell lysis buffer with protease and phosphatase inhibitors.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF membranes and transfer apparatus.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB).



- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate and imaging system.

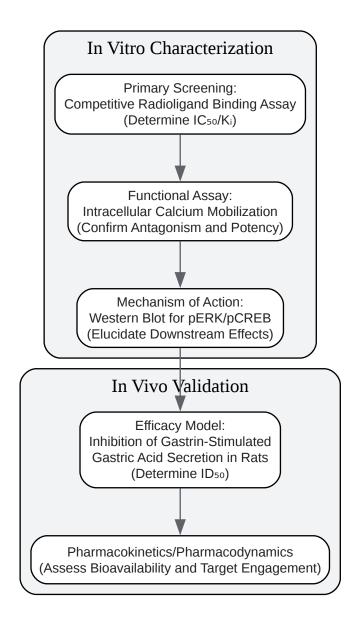
Protocol:

- Cell Treatment: Culture cells to near confluency. Serum-starve the cells overnight. Preincubate the cells with various concentrations of L-736380 for 30-60 minutes.
- Stimulation: Stimulate the cells with gastrin for a predetermined time (e.g., 5-15 minutes for ERK phosphorylation).
- Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (total ERK or total CREB) to normalize for protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Express the level
 of phosphorylated protein relative to the total protein.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel CCK2 receptor antagonist using **L-736380** as a reference compound.





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A typical workflow for characterizing CCK2R antagonists.

Conclusion

L-736380 is a powerful and selective research tool for investigating the multifaceted roles of the gastrin/CCK2R signaling pathway. Its high affinity and selectivity allow for precise interrogation of this pathway in a variety of experimental settings. The protocols outlined in these application notes provide a solid foundation for researchers to utilize **L-736380** effectively in their studies of gastrointestinal physiology, pharmacology, and drug discovery.



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